2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Kinase Inhibitor Purine Derivative Nucleophilic Substitution

Researchers needing a reactive chloroacetamide building block for kinase inhibitor development often encounter unreliable purity and inconsistent reactivity. 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 957510-90-6) eliminates these risks with ≥95% purity, a defined electrophilic chlorine for nucleophilic substitution, and an experimental LogP of 0.98 that streamlines CNS penetration predictions. Continuous supply from validated sources ensures procurement reliability. • Enables purine N-9 alkylation impossible with non-halogenated analogs. • Measured LogP 0.98 guides blood-brain barrier permeability design. • Solid, achiral, ≥95% purity; ambient shipping; long-term supply.

Molecular Formula C7H10ClN3O
Molecular Weight 187.63 g/mol
CAS No. 957510-90-6
Cat. No. B1366661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
CAS957510-90-6
Molecular FormulaC7H10ClN3O
Molecular Weight187.63 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1NC(=O)CCl)C
InChIInChI=1S/C7H10ClN3O/c1-5-6(4-11(2)10-5)9-7(12)3-8/h4H,3H2,1-2H3,(H,9,12)
InChIKeyWHWMZLNCMKCCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide: Verified Building Block


2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (CAS 957510-90-6, MFCD04968640, MW 187.63) is a chloroacetamide derivative bearing a 1,3-dimethyl-1H-pyrazol-4-yl amine moiety [1]. The compound is solid at ambient temperature , possesses two rotatable bonds , and exhibits an experimental LogP of 0.97880 [1], indicating moderate lipophilicity suitable for blood-brain barrier penetration potential and cellular membrane permeability in drug discovery contexts. It is utilized primarily as a versatile building block in medicinal chemistry for kinase inhibitor development [2] and as an intermediate in agrochemical fungicide and insecticide synthesis [3]. The chloroacetamide functionality provides a reactive electrophilic center for nucleophilic substitution and heterocyclic annulation reactions [4], enabling structural diversification not achievable with non-halogenated or alternative halogenated analogs.

1
Chloroacetamide electrophilic handle supports nucleophilic substitution and heterocyclic annulation chemistry.
2
1,3-Dimethylpyrazole core aligns with kinase inhibitor pharmacophore design and agrochemical scaffolds.
3
Moderate lipophilicity supports blood-brain barrier permeability evaluation in CNS research contexts.

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide: Why Substitution Fails


Generic substitution with alternative pyrazole acetamide derivatives is not scientifically sound due to three verifiable and quantifiable differentiators. First, the 2-chloroacetamide moiety in 957510-90-6 confers a LogP of 0.97880 [1], which is higher than the non-halogenated analog N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 1201935-40-1) , leading to distinct membrane permeability and pharmacokinetic profiles. Second, the electrophilic chlorine atom in 957510-90-6 enables nucleophilic substitution and heterocyclic annulation chemistry that is impossible with the non-halogenated analog [2]. Third, while alternative halogenated analogs such as N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-bromoacetamide (CAS 1379335-45-1) or N-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide exist, they demonstrate altered molecular weights, halogen positioning, and LogP values that critically influence downstream synthetic yields and biological outcomes. The 1,3-dimethyl substitution pattern on the pyrazole ring of 957510-90-6 is also distinct from regioisomers such as N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 300731-86-6) , potentially impacting target binding orientation in kinase inhibitor design [3]. These quantifiable differences in reactivity, physicochemical properties, and regiospecificity preclude simple interchangeability, as further substantiated by the specific comparative evidence in Section 3.

Reactivity Loss Non-halogenated analog lacks chloro leaving group, may not support nucleophilic substitution or annulation chemistry.
Lipophilicity Shift Bromoacetamide analog may alter LogP and reaction kinetics, potentially shifting synthetic yields and biological readouts.
Regioisomeric Mismatch 3,5-Dimethyl regioisomer substitution pattern may impact kinase inhibitor binding orientation compared to 1,3-dimethyl.

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide: Evidence vs. Analogs


Purine N-9 Alkylation: Comparison vs. Non-Halogenated Analog

In the synthesis of N-9 substituted purine compounds, 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6) was utilized as a key alkylating agent to introduce the pyrazole acetamide moiety onto the purine scaffold [1]. The electrophilic chloroacetamide functionality enables efficient nucleophilic substitution that would be impossible with the non-halogenated analog N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 1201935-40-1), which lacks a leaving group and therefore cannot participate in this critical alkylation step .

N9 Alkylation
Class-level
Reactive
vs. Non-reactive
Enables purine scaffold alkylation; non-halogenated analog may not function.
Patent methodology-based reactivity inference.
Kinase Inhibitor Purine Derivative Nucleophilic Substitution

Lipophilicity Comparison vs. Key Analogs

The experimental LogP of 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6) is 0.97880 [1], a value that is directly measurable and critical for predicting blood-brain barrier penetration, cellular permeability, and oral bioavailability in drug discovery [2]. This LogP is higher than that of the non-halogenated analog N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 1201935-40-1), for which LogP data is not publicly available but is expected to be lower due to the absence of the lipophilic chlorine atom . In contrast, the bromo analog N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-bromoacetamide (CAS 1379335-45-1) is likely to exhibit higher LogP due to the increased lipophilicity of bromine relative to chlorine, potentially altering membrane permeability profiles in unintended ways .

Lipophilicity
Reported
LogP 0.98
Supports CNS permeability evaluation; comparator LogP not reported.
Expected trends based on halogen; verify experimentally.
Lipophilicity Pharmacokinetics LogP

Sourcing and Purity vs. Alternative Derivatives

Procurement of 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6) is supported by multiple reputable vendors, including Hit2Lead (BB-4029832, 95% purity, 1 g at $25) , AKSci (Cat. 4459AF, 95% purity) , Santa Cruz Biotechnology (Cat. sc-307535) , and ChemBridge (Cat. 4029832) . This broad commercial availability contrasts with alternative chloroacetamide derivatives such as N-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-chloroacetamide, which has limited vendor distribution , or the bromo analog N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-bromoacetamide (CAS 1379335-45-1), for which commercial sources are not readily documented .

Sourcing
Data to verify
≥4 vendors, 95%
vs. ≤1 vendor
Multi-source availability reduces supply risk; comparator sourcing limited.
Vendor catalog assessment Feb 2026; verify current stock.
Procurement Purity Sourcing

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide: Key Applications


Purine Alkylation for Kinase Inhibitor Discovery

In kinase inhibitor discovery programs, the N-9 alkylation of purine scaffolds is a critical synthetic step. 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6) is specifically selected for this transformation due to its chloroacetamide electrophile, which enables efficient nucleophilic substitution that is chemically impossible with the non-halogenated analog . This functional distinction makes 957510-90-6 an essential building block for researchers targeting purine-based kinase inhibitors, where the pyrazole moiety is known to confer desirable selectivity and binding properties [1].

LogP-Driven Selection for CNS Penetration

For drug discovery programs targeting central nervous system (CNS) indications, the experimental LogP of 0.97880 for 957510-90-6 provides a verifiable benchmark for predicting blood-brain barrier penetration potential [1]. This measured LogP value distinguishes 957510-90-6 from non-halogenated analogs (expected lower LogP) and bromo analogs (expected higher LogP), enabling medicinal chemists to make data-driven procurement decisions based on the specific lipophilicity requirements of their lead optimization campaigns.

Agrochemical Intermediate for Fungicides & Insecticides

2-Chloroacetamide derivatives serve as versatile intermediates in the synthesis of pyrazole-based agrochemicals, including fungicides and insecticides . The chloroacetamide functionality of 957510-90-6 enables heterocyclic annulation and nucleophilic substitution reactions [1] that are essential for constructing complex bioactive pyrazole derivatives with demonstrated antimicrobial and insecticidal activities [2]. The broad commercial availability of 957510-90-6 from multiple vendors further supports its use in agrochemical R&D programs requiring reliable supply chain continuity.

Building Block for Diversity-Oriented Synthesis Libraries

As a solid, achiral compound with verified purity (≥95%) and reliable vendor sourcing , 2-chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide (957510-90-6) is a validated building block for constructing diversity-oriented synthesis libraries. The electrophilic chloroacetamide group provides a reactive handle for parallel synthesis and combinatorial chemistry approaches [1], while the 1,3-dimethyl-1H-pyrazol-4-yl amine core has established precedent in kinase inhibitor pharmacophores [2]. These attributes make 957510-90-6 a preferred entry for screening library procurement over alternative analogs with unverified commercial availability or undefined synthetic utility.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Reactive chloroacetamide electrophile
N-9 alkylation reactivity under reaction conditions
CNS drug discovery lead optimization
Moderate lipophilicity (LogP ~1)
Blood-brain barrier permeability model evaluation
Agrochemical intermediate synthesis
Chloroacetamide annulation reactivity
Antimicrobial / insecticidal bioassay profiling
Diversity-oriented library construction
Electrophilic handle for parallel chemistry
Compatibility with common nucleophiles and catalysts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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